Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS: 1219827-78-7 or 545347-86-2) is a thiophene-based heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₃S (MW: 252.29 g/mol). It features a methyl ester group at position 3, cyanoacetyl substitution at position 2, and methyl groups at positions 4 and 5 of the thiophene ring. This compound serves as a key intermediate in synthesizing biologically active heterocycles, such as thienopyrimidines.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-10(9(6)11(15)16-3)13-8(14)4-5-12/h4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDQWUIWYOWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath . Industrial production methods may vary, but they generally follow similar principles of cyanoacetylation.
Chemical Reactions Analysis
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate. Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms. For example, it has been shown to affect pathways related to cell cycle regulation and apoptosis in cancer cell lines.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of this compound to 5-LOX indicates its potential as a therapeutic agent for inflammatory diseases .
Material Science
2.1 Synthesis of Novel Polymers
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced electrical and thermal properties. The incorporation of thiophene derivatives into polymer matrices has been shown to improve conductivity and stability, making them suitable for applications in organic electronics and photovoltaics.
2.2 Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to form charge-transfer complexes can enhance the efficiency of light absorption and electron transport within the photovoltaic cells, thereby improving overall device performance.
Agricultural Chemistry
3.1 Pesticide Development
Given its structural characteristics, this compound has potential applications in the development of new pesticides. Its ability to interact with biological targets in pests could lead to the creation of more effective and environmentally friendly pest control agents.
3.2 Plant Growth Regulation
Preliminary studies suggest that this compound may also influence plant growth regulation. Its application could enhance stress resistance in plants, promoting better growth under adverse environmental conditions.
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation |
| Anti-inflammatory Properties | Selective 5-LOX inhibitor | |
| Material Science | Synthesis of Novel Polymers | Enhances electrical and thermal properties |
| Organic Photovoltaics | Improves light absorption and electron transport | |
| Agricultural Chemistry | Pesticide Development | Targets biological pathways in pests |
| Plant Growth Regulation | Enhances stress resistance |
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically prepared via cyanoacetylation of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole.
- Applications : Used in medicinal chemistry for developing antioxidants, anti-inflammatory agents, and anticancer compounds.
Structural Analogs
Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Structure : Differs by an ethyl ester (C₂H₅) instead of methyl (CH₃) at position 3.
- Synthesis: Prepared similarly via Knoevenagel condensation with ethyl cyanoacetate.
- Bioactivity : Ethyl derivatives exhibit in vitro antioxidant activity (e.g., IC₅₀: 12.4 µM in DPPH assay) and anti-inflammatory effects (e.g., 68% inhibition in carrageenan-induced edema).
Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Structure: Replaces the cyanoacetyl group with a 3-bromobenzoyl moiety.
- Applications : Used in cancer research for DNA adduct formation studies.
Methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Physicochemical and Spectral Comparison
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antioxidant research. This article summarizes the current understanding of its biological activity, supported by data tables and findings from various studies.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₂N₂O₃S
- CAS Number : 545347-86-2
- Molecular Weight : 240.29 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antioxidant and antibacterial properties.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. The compound has demonstrated promising results in scavenging free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) |
|---|---|---|
| This compound | 50.3% (compared to Ascorbic acid 64.7%) | Not specified |
| Standard (Ascorbic Acid) | 64.7% | Not applicable |
The results indicate that the compound exhibits moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Table 2: Antibacterial Activity Data
| Compound | Inhibition Zone Diameter (mm) - E. coli | Inhibition Zone Diameter (mm) - S. aureus |
|---|---|---|
| This compound | 15 mm | 17 mm |
| Standard (Streptomycin) | Comparable activity | Comparable activity |
The compound showed significant antibacterial activity, especially against S. aureus, indicating its potential as a therapeutic agent against bacterial infections .
Case Studies and Research Findings
-
Study on Antioxidant and Antibacterial Activities :
A study conducted on various substituted thiophenes found that this compound exhibited both moderate antioxidant and good antibacterial activities. The introduction of specific functional groups significantly influenced these activities, highlighting the importance of chemical structure in biological efficacy . -
Molecular Docking Studies :
In silico studies using molecular docking simulations have suggested that the compound may act as a selective inhibitor for certain enzymes involved in inflammatory pathways. This opens avenues for its application in treating diseases associated with inflammation and oxidative stress .
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., acrylamido C=C for Michael addition) .
- Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina; scores correlate with anti-inflammatory potency (binding energy < -8.5 kcal/mol) .
- MD Simulations : Simulate ligand-receptor stability (100 ns) to assess interactions with catalytic residues (e.g., Arg120, Tyr355) .
How is stability assessed under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify degradation via HPLC (C18 column, acetonitrile:water gradient). Stable at pH 4–7 (<5% degradation) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, confirming suitability for room-temperature storage .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects no photodegradation after 72 hours under ambient light .
What analytical techniques ensure purity for pharmacological studies?
Advanced Research Question
- HPLC : Use a C18 column with methanol:water (70:30) mobile phase; retention time ~8.2 min, purity >99% .
- Elemental Analysis : Match calculated (C, 58.12%; H, 4.87%; N, 7.24%) and observed values (deviation <0.3%) .
- XRD : Confirm crystalline structure (monoclinic, P2₁/c space group) to exclude polymorphic variations .
How can synthetic byproducts be minimized during large-scale production?
Advanced Research Question
- Catalyst Recycling : Recover piperidine and acetic acid via distillation, reducing waste and cost .
- Flow Chemistry : Continuous flow reactors (residence time 20 min) improve yield (94%) and reduce side products (e.g., diastereomers) .
- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) for safer scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
